molecular formula C14H14F2N2O B2796525 2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2199208-54-1

2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2796525
CAS No.: 2199208-54-1
M. Wt: 264.276
InChI Key: ZQQNTSMIYHZTPY-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[b]pyridine-3-carbonitrile family, characterized by a fused bicyclic core (cyclopentane + pyridine) with a nitrile group at the 3-position. The 2-position is substituted with a (3,3-difluorocyclobutyl)methoxy group, introducing both steric bulk and electronic modulation via the difluorocyclobutane moiety.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)5-9(6-14)8-19-13-11(7-17)4-10-2-1-3-12(10)18-13/h4,9H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQNTSMIYHZTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)OCC3CC(C3)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic organic molecule characterized by a cyclopenta[b]pyridine core. Its unique structure features a methoxy group and a carbonitrile functional group, along with a difluorocyclobutyl moiety. These structural characteristics suggest potential biological activities, particularly in medicinal chemistry applications.

Structural Overview

The molecular formula of the compound is C14H14F2N2OC_{14}H_{14}F_{2}N_{2}O with a molecular weight of approximately 264.276 g/mol. The presence of the difluorocyclobutyl and methoxy groups may enhance its reactivity and biological profile compared to other similar compounds.

Feature Description
IUPAC Name This compound
Molecular Formula C14H14F2N2OC_{14}H_{14}F_{2}N_{2}O
Molecular Weight 264.276 g/mol

Anticancer Properties

Preliminary studies indicate that derivatives of cyclopenta[b]pyridine exhibit various biological activities, including anticancer properties . For instance, certain pyridine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines. The specific interactions of this compound with biological targets are still under investigation but may involve mechanisms similar to those observed in related compounds.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme inhibition: The compound may bind to active sites of specific enzymes, blocking their activity.
  • Signal transduction modulation: It could influence pathways related to gene expression and metabolic processes.

These mechanisms are crucial for understanding how the compound might interact with various cellular targets and contribute to its therapeutic potential.

Case Studies and Comparative Analysis

Research has shown that compounds structurally related to this compound exhibit significant biological activity. For example:

  • Pyridin[2,3-f]indole Derivatives: These compounds demonstrated cytotoxicity against various tumor cell lines using the Sulforhodamine B (SRB) assay. Notably, certain derivatives exhibited higher potency compared to standard chemotherapy agents like doxorubicin .
  • Cyanopyridines: A study on 3-pyridinecarbonitriles revealed promising antitumor activity against liver carcinoma cell lines (HEPG2), with IC50 values indicating strong efficacy .

Summary of Biological Activities

The biological activities associated with the compound can be summarized as follows:

Activity Type Description
Anticancer Inhibition of cancer cell proliferation; apoptosis induction in specific cancer cell lines.
Enzyme Inhibition Potential to inhibit key enzymes involved in cancer progression and other diseases.
Signal Modulation Influence on cellular signaling pathways affecting gene expression and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound (3,3-Difluorocyclobutyl)methoxy C₁₇H₁₅F₂N₂O ~315.3* N/A (inferred: corrosion/pharma research)
2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Chlorine C₉H₇ClN₂ 178.62 Synthetic intermediate; corrosion studies
CAPD-4: 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy derivative Ethoxy + aryl groups C₂₆H₂₄N₂O₃ 412.48 Corrosion inhibitor (89% efficiency in 1M H₂SO₄)
4-(2-Fluorophenyl)-2-methoxy-cycloocta[b]pyridine-3-carbonitrile Methoxy + fluorophenyl (cycloocta ring) C₁₉H₁₇FN₂O 324.35 Structural studies (crystallography)
BF05775 Morpholinyl-pyrimidinyl-piperazinyl C₂₂H₂₇N₇O 405.50 Pharmaceutical research (kinase inhibition?)

*Estimated based on analogs.

Substituent Effects

  • Steric Effects : The cyclobutyl group introduces greater steric hindrance than CAPD-4’s planar aryl substituents, possibly reducing aggregation in solution-phase applications.
  • Halogen vs. Alkoxy : The 2-chloro analog (178.62 g/mol) is smaller and more electronegative, favoring different interaction profiles (e.g., hydrogen bonding vs. hydrophobic interactions) .

Physical/Chemical Properties

  • Solubility : The nitrile group and polar alkoxy substituents suggest moderate solubility in polar aprotic solvents (e.g., DMSO), similar to CAPD derivatives .
  • Thermal Stability : Cyclopenta[b]pyridine cores generally exhibit stability up to 160–200°C, as seen in CAPD-4 (m.p. 160–161°C) .

Q & A

Q. What are the recommended methodologies for synthesizing 2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile?

The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A common approach is to:

Cyclopenta[b]pyridine Core Formation : Use cyclocondensation of enaminonitriles with ketones under acidic conditions, as demonstrated in analogous pyridine derivatives .

Substituent Introduction : React the core with 3,3-difluorocyclobutylmethanol via nucleophilic substitution (e.g., Mitsunobu reaction) to install the methoxy group .

Purification : Employ column chromatography and recrystallization, with purity confirmed by HPLC (>95%) and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural characterization relies on:

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–F bond distances ~1.34 Å, cyclobutyl ring puckering) using SHELX software for refinement .
  • Spectroscopy :
    • NMR : ¹⁹F NMR identifies difluorocyclobutyl environments (δ ≈ -120 to -140 ppm) .
    • IR : Confirm nitrile stretch (~2220 cm⁻¹) and ether linkages (C–O–C ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 333.12) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO and dichloromethane; poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Stable at -20°C under inert atmospheres (N₂/Ar). Degrades in acidic conditions (pH <4) due to nitrile hydrolysis; monitor via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity while minimizing off-target effects?

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridine-carbonitrile derivatives inhibit MAPK pathways) .
  • Assay Design :
    • In vitro : Use fluorescence-based assays (e.g., 3-cyano-7-ethoxycoumarin for CYP450 interaction studies) .
    • Controls : Include scrambled derivatives (e.g., non-fluorinated cyclobutyl analogs) to isolate fluorinated substituent effects .
  • Data Validation : Cross-validate IC₅₀ values via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How should contradictory data in crystallographic vs. computational structural models be resolved?

  • Refinement Checks : Re-analyze X-ray data with SHELXL (e.g., ADDSYM to detect missed symmetry) and validate using R-factor convergence (<5% discrepancy) .
  • Computational Alignment : Perform DFT optimization (B3LYP/6-311+G(d,p)) and compare torsion angles (e.g., cyclobutyl-methoxy dihedral) with experimental values .
  • Error Sources : Check for thermal motion artifacts (high B-factors >4 Ų in X-ray data) or solvent masking .

Q. What strategies optimize reaction yields during large-scale synthesis for in vivo studies?

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields improve from 60% to >85% under high-pressure H₂ (50 psi) .
  • Flow Chemistry : Implement continuous-flow systems for cyclization steps to reduce side-product formation .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP for nitrile byproducts) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Substituent Variation : Synthesize analogs with:
    • Cyclobutyl Modifications : Replace difluoro groups with chloro or methyl to assess steric/electronic effects .
    • Pyridine Core Alterations : Introduce methyl or methoxy groups at C5/C6 to modulate lipophilicity (logP calculations via ClogP) .
  • Activity Profiling : Test derivatives against a panel of 50+ enzymes/GPCRs to identify selectivity trends .

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